Amyloid beta-protein (1-38) is classified as a neuropeptide and is generated from the amyloid precursor protein, a transmembrane protein that plays a crucial role in neuronal function. The processing of amyloid precursor protein occurs through two primary pathways: the amyloidogenic pathway, which leads to the formation of amyloid beta peptides, and the non-amyloidogenic pathway, which produces non-toxic fragments . The predominant forms of amyloid beta are 1-40 and 1-42, with 1-38 being less abundant but functionally significant in modulating the effects of its longer counterparts .
The synthesis of amyloid beta-protein (1-38) can be achieved through solid-phase peptide synthesis techniques. A common approach involves using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are sequentially added to a resin-bound growing peptide chain. This method allows for precise control over the sequence and purity of the final product.
Key steps in the synthesis process include:
Purification typically involves reverse-phase high-performance liquid chromatography, which separates peptides based on their hydrophobicity .
Amyloid beta-protein (1-38) has a specific molecular structure characterized by its sequence of amino acids. The structure can influence its aggregation properties and biological activity.
The molecular formula for amyloid beta-protein (1-38) is C202H313N55O60S, with a molecular weight of approximately 4330 Da. The peptide adopts various conformations depending on environmental conditions, including α-helical and β-sheet structures, which are critical for its aggregation behavior .
Amyloid beta-protein (1-38) participates in various chemical reactions that influence its stability and aggregation properties. Notably, it can undergo oxidation, which affects its ability to aggregate into fibrils.
In vitro studies have shown that amyloid beta-protein (1-38) can inhibit the aggregation of amyloid beta-protein (1-42), suggesting that it may act as a regulatory molecule within the context of Alzheimer's disease pathology . The interactions between these peptides can be studied using techniques such as circular dichroism spectroscopy and atomic force microscopy to characterize their conformational states and aggregation dynamics .
The mechanism by which amyloid beta-protein (1-38) exerts its effects involves interaction with other amyloid beta species, particularly amyloid beta-protein (1-42). Research indicates that amyloid beta-protein (1-38) can reverse some negative impacts associated with amyloid beta-protein (1-42), such as impairments in long-term potentiation in hippocampal neurons .
This regulatory role suggests that amyloid beta-protein (1-38) may help maintain synaptic function in the presence of more toxic forms of amyloid beta by preventing or modulating their aggregation into harmful fibrils.
Amyloid beta-protein (1-38) exhibits several notable physical and chemical properties:
These properties are critical for understanding its biological function and potential therapeutic applications.
Amyloid beta-protein (1-38) has several important applications in scientific research:
Amyloid-beta (Aβ) peptides are proteolytic fragments of the amyloid precursor protein (APP) and constitute the primary proteinaceous component of senile plaques in Alzheimer's disease (AD) brains. These peptides, ranging from 36–43 amino acids, exhibit neurotoxic properties when aggregated into oligomeric or fibrillar assemblies. Aβ accumulation is considered an early toxic event in AD pathogenesis, triggering synaptic dysfunction, neuronal loss, and progressive cognitive decline [1] [8]. While Aβ(1-40) and Aβ(1-42) have been extensively studied, Aβ(1-38) represents a less abundant but biologically significant isoform with distinct structural and functional characteristics [2]. The physiological role of Aβ peptides remains incompletely understood, though emerging evidence suggests participation in synaptic plasticity, cholesterol transport, and antimicrobial defense under non-pathological conditions [8].
Aβ isoforms exhibit profound differences in biophysical behavior and neurotoxic potential dictated by their C-terminal length. Aβ(1-38) (molecular weight: 4131.54 g/mol; sequence: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGG) [4] [5] terminates at valine-38, making it shorter than Aβ(1-40) and significantly shorter than the highly amyloidogenic Aβ(1-42). This C-terminal variation critically influences:
Table 1: Comparative Properties of Major Aβ Isoforms
Property | Aβ(1-38) | Aβ(1-40) | Aβ(1-42) | |
---|---|---|---|---|
Molecular Weight (Da) | 4131.5 | 4329.9 | 4514.1 | |
C-terminal Residues | Val-Gly-Gly | Val-Ile-Ala | Ala-Thr-Ile-Ala | |
Relative Abundance | Low (~5-10%) | High (80-90%) | Moderate (5-10%) | |
Aggregation Propensity | Low | Moderate | High | |
Primary Source | Trans-Golgi Network | Trans-Golgi Network | Endoplasmic Reticulum | |
Neurotoxicity (in vitro) | Moderate | Moderate | High | [1] [2] [8] |
The identification of Aβ(1-38) emerged alongside the characterization of longer Aβ isoforms during the 1980s-1990s, enabled by advanced peptide sequencing and mass spectrometry techniques applied to amyloid plaques and cerebrospinal fluid (CSF). While Aβ(1-42) was initially isolated from meningovascular amyloid deposits, and Aβ(1-40) from parenchymal plaques [8], Aβ(1-38) was later detected as a minor component in human biological fluids and brain tissues. Its recognition coincided with the elucidation of the complex cleavage specificity of γ-secretase, which processes APP and Aβ precursors at multiple sites (ε, ζ, γ) to generate peptides of varying lengths, including Aβ(1-38), Aβ(1-40), Aβ(1-42), and others [2] [6]. Solid-phase peptide synthesis later enabled the production of pure synthetic Aβ(1-38) (CAS: 131438-74-9) for biochemical and toxicological studies, confirming its presence in vivo and facilitating investigations into its unique properties [4] [5].
The amyloid cascade hypothesis posits that Aβ dyshomeostasis—increased production, reduced clearance, or altered aggregation—initiates AD pathogenesis. Within this framework, Aβ(1-38) exhibits complex and potentially dualistic behaviors:
Table 2: Key Clinical Findings Linking Aβ(1-38) to AD Progression in the DELCODE Study
Outcome Measure | Association with High Aβ(1-38) | Statistical Significance | Adjustment for Aβ(1-40) | |
---|---|---|---|---|
PACC Decline Rate | Slower | p = 0.001 | p = 0.005 (remained significant) | |
CDR-SB Decline Rate | Slower | p = 0.002 | Not significant | |
MMSE Decline Rate | No association | Not significant | Not significant | |
Risk of Dementia Conversion | Reduced | Significant (HR <1) | Not reported | [3] |
These findings challenge the simplistic view of all Aβ peptides as uniformly detrimental and position Aβ(1-38) as a potential endogenous regulator of amyloidogenicity. Its relative abundance may reflect a favorable shift in APP processing or clearance capacity. Consequently, therapeutic strategies aimed at modulating γ-secretase activity to increase the Aβ(1-38)/Aβ(1-42) ratio, or leveraging Aβ(1-38) itself as a template for aggregation inhibitors, represent emerging avenues in AD drug development [1] [3] [6].
Table 3: Standardized Nomenclature and Properties of Aβ(1-38)
Property | Detail | |
---|---|---|
Systematic Name | Amyloid Beta-Protein (1-38) | |
Synonyms | Aβ38; beta-Amyloid (1-38); Amyloid β-Protein (1-38) | |
CAS Number | 131438-74-9 | |
Molecular Formula | C₁₈₄H₂₇₇N₅₁O₅₆S | |
Molecular Weight | 4131.54 g/mol | |
Amino Acid Sequence | DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGG | |
Solubility | Soluble in 0.1% NH₄OH (1 mg/mL) | [4] [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7